Fosinoprilat-d7 is classified as an angiotensin-converting enzyme inhibitor, which is a category of medications used to treat conditions such as hypertension and heart failure. The sodium salt form of fosinoprilat-d7 is commonly used due to its improved stability and solubility in aqueous solutions.
The synthesis of fosinoprilat-d7 involves several key steps:
Industrial production typically employs optimized reaction conditions to maximize yield and purity while maintaining the integrity of the deuterium incorporation.
Fosinoprilat-d7 can undergo various chemical reactions:
Common reagents include water for hydrolysis and oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation.
Fosinoprilat-d7 exerts its pharmacological effects primarily through inhibition of the angiotensin-converting enzyme. This action prevents the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor—resulting in reduced blood pressure and decreased cardiac workload. The mechanism also involves increasing plasma renin activity and reducing aldosterone secretion .
The compound's pharmacokinetics indicate that fosinopril is rapidly converted to fosinoprilat-d7 by esterases in the liver and gastrointestinal tract.
Fosinoprilat-d7 is typically presented as a white to off-white crystalline solid. Its solubility characteristics are enhanced by its sodium salt form, making it suitable for various formulations.
The chemical properties include stability under physiological conditions but susceptibility to hydrolysis under acidic or basic environments. The presence of deuterium atoms also allows for unique analytical profiling in mass spectrometry.
Fosinoprilat-d7 has several significant applications in scientific research:
Fosinoprilat-d7 is a deuterium-labeled analog of fosinoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. Its molecular formula is C₂₃H₂₇D₇NO₅P, with a molecular weight of 442.55 g/mol [3] [9]. The deuterium atoms are strategically incorporated at seven positions:
This labeling pattern—denoted as 4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl—preserves the stereochemistry and bulk properties of the parent compound while enabling isotopic tracing. The core structure retains the trans-configured proline ring [(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid] and the phosphinic acid group that binds the ACE active site [1] [10].
Table 1: Atomic Specifications of Fosinoprilat-d7
Component | Deuteration Pattern | Chemical Group |
---|---|---|
Phenyl ring | C₆D₅- (pentadeuterio) | Aryl group |
Butyl linker | -CH₂CH₂CD₂C₆D₅ (4,4-dideutero) | Alkyl chain |
Proline moiety | Non-deuterated | (2S,4S)-4-cyclohexylproline |
Phosphinic acid group | Non-deuterated | -PO(OH)CH₂COO- |
The synthesis of Fosinoprilat-d7 involves deuterated precursors and chiral resolution techniques:
Step 1: Precursor Synthesis
Step 2: Stereoselective Coupling
Step 3: Salt Formation
NMR Spectroscopy
Mass Spectrometry
Infrared Spectroscopy
Table 2: Key Spectroscopic Signatures of Fosinoprilat-d7
Technique | Key Signals | Interpretation |
---|---|---|
¹H-NMR | No peaks at 7.2–7.3 ppm | Deuterated phenyl group |
³¹P-NMR | δ 55.2 ppm | Unaltered phosphinic acid |
ESI-MS | [M+H]⁺ at m/z 444.5 | +7 Da shift from non-deuterated analog |
FTIR | 2,140 cm⁻¹ (sharp) | C-D stretching vibration |
Deuteration induces minimal structural perturbations but alters physicochemical properties:
Table 3: Structural and Functional Comparison with Non-Deuterated Fosinoprilat
Property | Fosinoprilat-d7 | Fosinoprilat | Significance |
---|---|---|---|
Molecular weight | 442.55 g/mol | 435.49 g/mol | Mass spec differentiation |
P-O bond length | 1.58 Å | 1.58 Å | Unaltered active site binding |
ACE inhibition (Kᵢ) | 1.2 nM | 1.2 nM | Bioequivalence |
Aqueous solubility | 62 mg/mL | 54 mg/mL | Enhanced formulation flexibility |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8